molecular formula C13H11N5O2 B2365452 N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1251635-26-3

N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2365452
CAS No.: 1251635-26-3
M. Wt: 269.264
InChI Key: NIWSWXMCXKHXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide (CAS 1251635-26-3) is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. It features a benzimidazole core linked via an acetamide bridge to a pyrimidine ring, a design that combines two privileged pharmacophores known for diverse biological activities . The benzimidazole scaffold is a quintessential structure in heterocyclic chemistry and is considered a bioisostere of naturally occurring purines . This structural similarity allows benzimidazole-containing compounds to interact with a wide array of biological targets in research settings . The broader class of 1H-benzo[d]imidazole compounds has been extensively investigated and demonstrated potential in research areas including antimicrobial , anticancer , and antiviral studies . Furthermore, such hybrid molecules, which combine distinct heterocyclic systems, are a key strategy in modern research for enhancing bioactivity and overcoming resistance mechanisms . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers can access this material with the following identifier: CAS Number 1251635-26-3, Molecular Formula: C13H11N5O2, Molecular Weight: 269.26 g/mol .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-pyrimidin-2-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c19-11(8-20-13-14-6-3-7-15-13)18-12-16-9-4-1-2-5-10(9)17-12/h1-7H,8H2,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWSWXMCXKHXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)COC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Debus-Radziszewski Cyclocondensation

The benzimidazole core is classically synthesized via the Debus-Radziszewski reaction, involving o-phenylenediamine and a carbonyl source under acidic conditions. For 2-aminobenzimidazole, cyanogen bromide serves as the cyclizing agent:

$$
\text{o-Phenylenediamine + Cyanogen bromide} \xrightarrow{\text{HCl, reflux}} \text{1H-Benzo[d]imidazol-2-amine} \quad \text{(Yield: 68–72\%)}
$$

Reaction Conditions :

  • Solvent: 4M HCl
  • Temperature: 80–90°C, 6–8 hours
  • Workup: Neutralization with NH₄OH, filtration, and recrystallization from ethanol.

Alternative Methods

  • Wallach Synthesis : Utilizes o-nitroaniline derivatives reduced in situ to form diamine intermediates, followed by cyclization with formic acid (Yield: 60–65%).
  • Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes with comparable yields (70–75%) by enhancing reaction kinetics.

Preparation of 2-(Pyrimidin-2-yloxy)acetic Acid

Nucleophilic Aromatic Substitution

Pyrimidin-2-ol reacts with chloroacetic acid in the presence of a base to form the ether linkage:

$$
\text{Pyrimidin-2-ol + Chloroacetic acid} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-(Pyrimidin-2-yloxy)acetic acid} \quad \text{(Yield: 60–65\%)}
$$

Optimization Insights :

  • Base Selection : Potassium carbonate outperforms sodium hydroxide due to reduced side reactions.
  • Solvent : Dimethylformamide (DMF) facilitates solubility at 80–100°C.

Activation to Acid Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride:

$$
\text{2-(Pyrimidin-2-yloxy)acetic acid} \xrightarrow{\text{SOCl₂, reflux}} \text{2-(Pyrimidin-2-yloxy)acetyl chloride} \quad \text{(Yield: 85–90\%)}
$$

Coupling Strategies for Acetamide Formation

Schotten-Baumann Reaction

The benzimidazole amine reacts with the acid chloride under basic aqueous conditions:

$$
\text{1H-Benzo[d]imidazol-2-amine + 2-(Pyrimidin-2-yloxy)acetyl chloride} \xrightarrow{\text{NaOH, H₂O/Et₂O}} \text{this compound} \quad \text{(Yield: 70–75\%)}
$$

Key Parameters :

  • pH Control : Maintained at 8–9 to deprotonate the amine without hydrolyzing the acid chloride.
  • Temperature : 0–5°C minimizes side reactions.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane:

$$
\text{Yield: 80–85\%; Purity: >98\% (HPLC)}
$$

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity (%) Scalability
Schotten-Baumann Aqueous, 0–5°C 70–75 95 Moderate
EDCI/HOBt DCM, RT 80–85 98 High
Microwave-Assisted DMF, 100°C, 30 min 75 97 High

Insights :

  • Carbodiimide coupling offers superior yields and purity, albeit at higher cost.
  • Microwave methods reduce reaction times but require specialized equipment.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (s, 1H, pyrimidine-H), 7.85–7.40 (m, 4H, benzimidazole-H), 4.70 (s, 2H, CH₂), 2.10 (s, 3H, NHCO).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Chromatographic Purity

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 60:40), purity >98%.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, which can be categorized as follows:

  • Anticancer Activity : Research indicates that derivatives of benzimidazole, including N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide, show promising anticancer properties. For instance, studies have demonstrated that related compounds can inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth and proliferation .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies reveal that certain benzimidazole derivatives exhibit significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and other bacteria such as Escherichia coli and fungi like Candida albicans .
  • Inhibitory Effects on Enzymes : The compound's structure allows it to act as an inhibitor for various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in cancer immune evasion. The binding affinity of certain derivatives has been shown to be quite high, indicating potential for therapeutic applications in immunotherapy .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives:

StudyFocusFindings
Anticancer ActivityDemonstrated potent inhibition of cancer cell lines with IC50 values in low nanomolar range.
Antimicrobial EfficacyShowed high activity against MRSA and other pathogens with minimum inhibitory concentrations (MIC) below 10 µg/mL.
Enzyme InhibitionIdentified strong binding interactions with IDO1, suggesting potential for immunotherapeutic applications.

Mechanism of Action

The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity.

    Signal Transduction Pathways: The compound may influence various cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Heterocyclic Moieties
  • Triazole Derivatives : Compounds such as N-(1H-benzo[d]imidazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides (e.g., 6a–q , 7a–n ) feature triazole rings instead of pyrimidine. The 4-propyl-triazole derivative 6a (m.p. 238–240°C) demonstrated 88% yield and quorum sensing inhibition (QSI) activity, while 6p (4-nitrophenyl-triazole) showed superior QSI (68.23% at 250 µM) due to electron-withdrawing nitro groups enhancing target binding .
  • Pyrazole and Tetrazole Analogues: Compounds 28–31 in incorporate pyrazole or tetrazole rings.
  • Thioacetamides : Analogues like 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS: 30065-35-1) replace the oxygen linker with sulfur, increasing lipophilicity and possibly altering metabolic stability .
Linker Modifications
  • Ether vs. Thioether : The pyrimidinyloxy group in the target compound provides an oxygen-based linker, favoring hydrogen bonding, whereas thioether-linked derivatives (e.g., ) exhibit stronger π-π interactions due to sulfur’s polarizability .
Aryl Substituents
  • Quinoline- and naphthalene-containing derivatives (e.g., 9j–9o in ) introduce planar aromatic systems, enhancing stacking interactions with enzymes or DNA, albeit at the cost of solubility .

Physical and Spectroscopic Properties

Compound m.p. (°C) IR (C=O stretch, cm⁻¹) $^1$H NMR Key Signals (δ, ppm)
6a (Triazole) 238–240 1637 12.05 (s, 2H, NH), 5.27 (s, 2H, CH₂)
9j (Quinoline-thio) 180–182 1680 7.81 (s, 1H, Ar-H), 3.45 (s, 2H, CH₂)
6p (Nitrophenyl-triazole) 272–274 1646 8.62 (m, 2H, Ar-H), 5.46 (s, 2H, CH₂)
CAS 30065-35-1 (Thioacetamide) N/A ~1650 (estimated) 7.33 (dd, Ar-H), 2.54 (t, CH₂)

The pyrimidinyloxy group is expected to increase melting points compared to triazole derivatives due to enhanced crystallinity from hydrogen bonding. IR spectra would show C=O stretches near 1640–1680 cm⁻¹, consistent with acetamide moieties .

Biological Activity

N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a pyrimidine derivative through an acetamide functional group. The structural formula can be described as follows:

  • Molecular Formula : C_{14}H_{13}N_{5}O_{2}
  • SMILES Notation : OC(=O)C1=NC(=C(N1)C2=CN=CN=C2)C(=C(C=C3)=C3)C(=O)N

This structure is significant as it influences the compound's interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds containing benzimidazole and pyrimidine derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Benzimidazole derivatives have been shown to inhibit Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. For instance, studies have reported that certain benzimidazole analogues exhibit potent antitumor effects by modulating immune responses and inhibiting tumor growth in various cell lines .
  • Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in cancer progression. It has been noted for its ability to bind selectively to IDO1, leading to significant reductions in tumor cell viability at low nanomolar concentrations .

Table 1: Summary of Biological Activities

Activity TypeCompoundTarget Enzyme/PathwayIC50 (µM)Reference
AntitumorThis compoundIDO10.016
Enzyme InhibitionVarious Benzimidazole DerivativesCOX-20.04
Antimicrobial2-Methyl Benzimidazole DerivativesS. aureus, E. coliModerate

Case Study: Inhibition of IDO1

A notable study demonstrated that this compound exhibited selective inhibition of IDO1 across multiple cancer cell lines, including A375 melanoma cells. The binding affinity was characterized by a dissociation constant (Kd) of 0.36 µM, indicating strong interaction with the target enzyme .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Benzimidazole Moiety : Known for its role in anticancer properties due to its ability to interact with DNA and inhibit topoisomerases.
  • Pyrimidine Linkage : Enhances solubility and bioavailability while contributing to the compound's ability to inhibit specific enzymes like IDO1.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assigns proton environments (e.g., benzimidazole NH at δ 12.5–13.0 ppm) and carbon backbone .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 354.12 for C₁₅H₁₂N₅O₂) .

Q. Advanced

  • Molecular Docking : Predicts binding modes with targets like LasR (quorum sensing) or mGluR5 (neuroprotection). Triazole derivatives show stronger π-π stacking with active site residues .
  • DFT Calculations : Optimize geometry and electronic properties to correlate substituents with reactivity .

How can researchers address contradictions in reported biological activities across studies?

Advanced
Discrepancies often arise from assay conditions or structural variations. Strategies include:

  • Standardized Assays : Use isogenic reporter strains (e.g., P. aeruginosa MH602) for quorum sensing to minimize variability .
  • SAR Analysis : Compare substituent effects across studies. For example, 3,5-dichloro analogs in neuroprotection show 14-fold higher potency but lower cell viability, necessitating toxicity screens .

What are the key considerations for optimizing reaction yields and purity?

Q. Advanced

  • Catalyst Screening : CBr₄ outperforms traditional acids (e.g., HCl) in one-pot syntheses (yield >75% vs. 50–60%) .
  • Purification : Recrystallization in methanol removes unreacted starting materials, achieving >95% purity .
  • Side Reaction Mitigation : Lower temperatures (40–60°C) reduce byproduct formation in click chemistry .

What biological targets and mechanisms are associated with this compound class?

Q. Basic

  • Quorum Sensing Inhibition : Disrupts LasR-mediated signaling in P. aeruginosa, reducing virulence factor production .
  • Neuroprotection : Targets mGluR5 to modulate glutamate excitotoxicity, with IC₅₀ values as low as 6.4 μM .

Advanced
Table 2 : Mechanism-Driven Derivative Design ()

TargetSubstituentIC₅₀ (μM)Cell Viability (%)
mGluR53,5-Dichloro6.478
mGluR54-Trifluoromethyl25.185

How are computational methods integrated into the study of this compound?

Q. Advanced

  • Docking Studies : Identify binding pockets (e.g., LasR’s hydrophobic cavity) for rational design of triazole derivatives .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.